molecular formula C16H26BrNO B064236 R(+)-7-Hydroxy-DPAT hydrobromide CAS No. 159795-63-8

R(+)-7-Hydroxy-DPAT hydrobromide

Katalognummer: B064236
CAS-Nummer: 159795-63-8
Molekulargewicht: 328.29 g/mol
InChI-Schlüssel: ODNDMTWHRYECKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with the molecular formula C16H26BrNO and a molecular weight of 328.29 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves several steps. One common method includes the reaction of N,N-dipropylamine with a suitable naphthalene derivative under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthalenes .

Wissenschaftliche Forschungsanwendungen

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is unique due to its specific binding properties and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

R(+)-7-Hydroxy-DPAT hydrobromide, also known as (R)-(+)-7-Hydroxy-2-(N,N-dipropylamino)tetralin hydrobromide, is a selective agonist for the dopamine D3 receptor and has been extensively studied for its biological activities, particularly in the context of neurological research. This article provides a detailed examination of the compound's biological activity, highlighting its receptor selectivity, effects on behavior, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₆BrNO
  • Molecular Weight : Approximately 328.29 g/mol
  • CAS Number : 1021878-34-1

R(+)-7-Hydroxy-DPAT primarily acts as a full agonist at the serotonin 5-HT1A receptor and exhibits high selectivity for the D3 dopamine receptor . Its binding affinity is characterized by a Ki value of approximately:

  • D3 receptor : ~1 nM
  • D2 receptor : ~10 nM
  • D4 receptor : ~650 nM
  • D1 receptor : ~5000 nM

This selectivity allows researchers to investigate the specific roles of D3 receptors in behaviors related to addiction and reward pathways without significant interference from other receptor types .

Dopaminergic Effects

R(+)-7-Hydroxy-DPAT has been shown to influence various dopaminergic activities, including:

  • Locomotor Activity : In animal models, administration of R(+)-7-Hydroxy-DPAT has been linked to reduced spontaneous locomotor activity without inducing yawning, making it a useful tool for studying motor control and dopamine signaling .
  • Hypothermia Induction : Studies indicate that R(+)-7-OH-DPAT induces hypothermia in mice in a dose-dependent manner. This effect can be antagonized by dopamine D3 receptor antagonists, suggesting its role in thermoregulation through dopaminergic pathways .

Serotonergic Effects

As an agonist at the 5-HT1A receptor, R(+)-7-Hydroxy-DPAT also exhibits significant serotonergic activity. This interaction is crucial in understanding its potential implications in mood disorders and anxiety-related conditions. Research indicates that this compound can mimic serotonin's effects, contributing to mood regulation and anxiety modulation .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of R(+)-7-Hydroxy-DPAT:

  • Behavioral Studies in Mice :
    • In experiments designed to assess locomotor behavior, R(+)-7-OH-DPAT significantly suppressed locomotion in both wild-type and D3 mutant mice at higher doses (50 μg/kg and 100 μg/kg), indicating its effectiveness in activating D3 receptors selectively .
  • Therapeutic Potential in Neurological Disorders :
    • The compound has been investigated for its potential therapeutic effects on conditions such as Parkinson's disease and schizophrenia due to its dopaminergic properties. It has shown promise in modulating behaviors linked to these disorders by targeting specific dopamine pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeSelectivityKey Differences
8-Hydroxy-DPATIsomerLower D3 selectivityHigher affinity for serotonin receptors
S(-)-7-Hydroxy-DPATEnantiomerLess potentExhibits inverse pharmacological effects
PramipexoleDopamine agonistNon-selectiveBroader receptor activity

R(+)-7-Hydroxy-DPAT stands out due to its high selectivity for the D3 receptor compared to other compounds like 8-hydroxy-DPAT, which has significant serotonin activity. This specificity makes it particularly useful for targeted research into dopamine-related mechanisms without confounding effects from serotonin pathways .

Eigenschaften

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNDMTWHRYECKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936174
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76135-30-3, 159795-63-8
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.